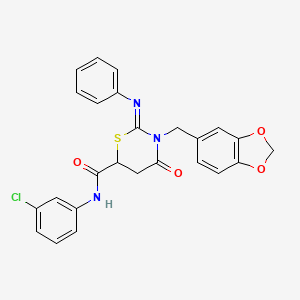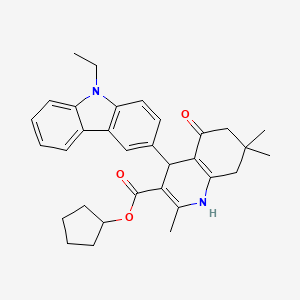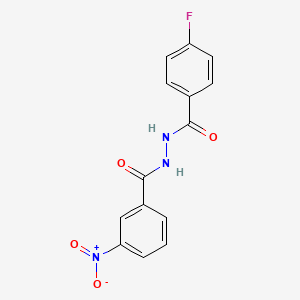
3-acetyl-1-(3-chlorophenyl)-2-methyl-1H-indol-5-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-1-(3-chlorophenyl)-2-methyl-1H-indol-5-yl benzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(3-chlorophenyl)-2-methyl-1H-indol-5-yl benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chlorophenyl group can be introduced through a halogenation reaction using chlorine gas or a chlorinating agent like thionyl chloride.
Benzoate Ester Formation: The final step involves the esterification of the indole derivative with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-(3-chlorophenyl)-2-methyl-1H-indol-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-acetyl-1-(3-chlorophenyl)-2-methyl-1H-indol-5-yl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-acetyl-1-(3-chlorophenyl)-2-methyl-1H-indol-5-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-1-(3-chlorophenyl)-2-methyl-1H-indole
- 3-acetyl-1-(3-chlorophenyl)-2-methyl-1H-indol-5-yl acetate
- 3-acetyl-1-(3-chlorophenyl)-2-methyl-1H-indol-5-yl propionate
Uniqueness
3-acetyl-1-(3-chlorophenyl)-2-methyl-1H-indol-5-yl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoate ester group, in particular, may enhance its stability and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C24H18ClNO3 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
[3-acetyl-1-(3-chlorophenyl)-2-methylindol-5-yl] benzoate |
InChI |
InChI=1S/C24H18ClNO3/c1-15-23(16(2)27)21-14-20(29-24(28)17-7-4-3-5-8-17)11-12-22(21)26(15)19-10-6-9-18(25)13-19/h3-14H,1-2H3 |
InChI Key |
GRJWOWZIFZJCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC(=CC=C3)Cl)C=CC(=C2)OC(=O)C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B11679037.png)
![(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679039.png)
![3-chloro-N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11679041.png)

![2,6-di-tert-butyl-4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11679048.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11679055.png)
![N-{(Z)-[4-(diethylamino)phenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11679060.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11679064.png)
![5-({4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11679067.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11679075.png)

![Ethyl 4,5-dimethyl-2-{[(2,4,6-trimethylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11679083.png)

